1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
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Overview
Description
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C15H20N2O2. It is known for its unique structure, which includes a benzoyl group, a tert-butyl group, and a methyl group attached to an imidazolidinone ring.
Preparation Methods
The synthesis of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves several steps. One common method includes the reaction of tert-butylamine with benzoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can be compared with other similar compounds, such as:
1-Benzoyl-2-tert-butyl-3-ethylimidazolidin-4-one: Similar in structure but with an ethyl group instead of a methyl group.
1-Benzoyl-2-tert-butyl-3-phenylimidazolidin-4-one: Contains a phenyl group, which may impart different chemical and biological properties.
1-Benzoyl-2-tert-butyl-3-isopropylimidazolidin-4-one: Features an isopropyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
101055-57-6 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2R)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m1/s1 |
InChI Key |
QMSFVKQUCYMTLD-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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